molecular formula C8H9ClINO B13010665 4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one

4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one

Katalognummer: B13010665
Molekulargewicht: 297.52 g/mol
InChI-Schlüssel: CISASGRUKHGNFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine, iodine, and methyl groups attached to a pyridinone ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Chlorination: Introduction of the chlorine atom at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.

    Ethylation: Alkylation at the 1-position using ethyl iodide in the presence of a strong base such as sodium hydride.

    Iodination: Introduction of the iodine atom at the 3-position using iodine monochloride or N-iodosuccinimide.

    Methylation: Introduction of the methyl group at the 6-position using methyl iodide and a base like potassium carbonate.

    Cyclization: Formation of the pyridinone ring through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Electrophilic Substitution: Bromine, sulfuric acid.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

    Substitution Products: Derivatives with different functional groups replacing chlorine or iodine.

    Oxidation Products: Pyridinone N-oxides.

    Reduction Products: Dehalogenated pyridinone derivatives.

    Coupling Products: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactions: The presence of halogen atoms and the pyridinone ring can influence the reactivity and selectivity of the compound in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-1-ethyl-3-iodopyridin-2(1H)-one: Lacks the methyl group at the 6-position.

    4-Chloro-1-ethyl-6-methylpyridin-2(1H)-one: Lacks the iodine atom at the 3-position.

    4-Chloro-3-iodo-6-methylpyridin-2(1H)-one: Lacks the ethyl group at the 1-position.

Uniqueness

4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one is unique due to the specific combination of chlorine, iodine, ethyl, and methyl groups attached to the pyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C8H9ClINO

Molekulargewicht

297.52 g/mol

IUPAC-Name

4-chloro-1-ethyl-3-iodo-6-methylpyridin-2-one

InChI

InChI=1S/C8H9ClINO/c1-3-11-5(2)4-6(9)7(10)8(11)12/h4H,3H2,1-2H3

InChI-Schlüssel

CISASGRUKHGNFL-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC(=C(C1=O)I)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.